molecular formula C44H50Cl2N6O10 B14441912 (2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid CAS No. 74088-44-1

(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid

Cat. No.: B14441912
CAS No.: 74088-44-1
M. Wt: 893.8 g/mol
InChI Key: OCNHOQXEDVOLTH-UFEREZMFSA-N
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Description

The compound “(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid” is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a combination of functional groups, including an amino group, a benzoyl group, and a chloro-substituted aniline derivative, which may contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the final coupling reactions. A possible synthetic route could involve:

    Formation of the Benzoyl Intermediate: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate aromatic compound.

    Coupling with Aniline Derivative: The aniline derivative can be coupled with the benzoyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Final Compound: The final compound can be synthesized by coupling the intermediate with (2S)-2-amino-3-methylbutanamide under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: The amino group may be susceptible to oxidation under certain conditions.

    Reduction: The benzoyl group may be reduced to a corresponding alcohol.

    Substitution: The chloro group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

The compound may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Involvement: Participation in biochemical pathways related to its functional groups.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide
  • (2S)-2-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]-3-methylbutanamide
  • (2S)-2-amino-N-[2-(2-benzoyl-N-methylanilino)acetyl]-3-methylbutanamide

Uniqueness

The presence of the oxalic acid moiety and the specific substitution pattern on the aniline ring may confer unique chemical and biological properties to the compound, distinguishing it from similar compounds.

Properties

CAS No.

74088-44-1

Molecular Formula

C44H50Cl2N6O10

Molecular Weight

893.8 g/mol

IUPAC Name

(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid

InChI

InChI=1S/2C21H24ClN3O3.C2H2O4/c2*1-13(2)19(23)21(28)24-18(26)12-25(3)17-10-9-15(22)11-16(17)20(27)14-7-5-4-6-8-14;3-1(4)2(5)6/h2*4-11,13,19H,12,23H2,1-3H3,(H,24,26,28);(H,3,4)(H,5,6)/t2*19-;/m00./s1

InChI Key

OCNHOQXEDVOLTH-UFEREZMFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N.CC(C)[C@@H](C(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)C(C(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N.CC(C)C(C(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N.C(=O)(C(=O)O)O

Origin of Product

United States

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